molecular formula C17H16O3 B1203833 Metbufen CAS No. 63472-04-8

Metbufen

Cat. No.: B1203833
CAS No.: 63472-04-8
M. Wt: 268.31 g/mol
InChI Key: FDRDUFLWFSLNFT-UHFFFAOYSA-N
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Description

METBUFEN is a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory properties. It is chemically classified as an arylalkanoic acid derivative and is closely related to other NSAIDs such as ibuprofen and naproxen .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METBUFEN involves the reaction of 4-biphenylacetic acid with methylmagnesium bromide, followed by oxidation to form the final product. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step process that includes the initial synthesis of the intermediate compounds, followed by purification and crystallization. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors has improved the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: METBUFEN undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted aromatic compounds, which can be further utilized in pharmaceutical and chemical industries .

Scientific Research Applications

METBUFEN has a wide range of applications in scientific research:

Mechanism of Action

METBUFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows for selective inhibition of COX enzymes. This selectivity contributes to its efficacy and safety profile, making it a valuable compound in the treatment of inflammatory conditions .

Properties

CAS No.

63472-04-8

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-4-oxo-4-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C17H16O3/c1-12(17(19)20)11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20)

InChI Key

FDRDUFLWFSLNFT-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O

Synonyms

3-(4-biphenylylcarbonyl)-2-methylpropionic acid
metbufen
metbufen calcium
metbufen sodium
metbufen zinc

Origin of Product

United States

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